molecular formula C10H8O4 B578463 Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate CAS No. 1337851-11-2

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B578463
CAS No.: 1337851-11-2
M. Wt: 192.17
InChI Key: ZWLVYTBECJRJBF-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of inhibitors for DNA repair enzymes like poly(ADP-ribose) polymerase (PARP) . This compound serves as a versatile synthetic intermediate for constructing more complex dihydrobenzofuran-based molecules designed to target the nicotinamide binding site within the PARP-1 catalytic domain . Similar dihydrobenzofuran derivatives have been extensively studied for their potential as anticancer agents, both through the inhibition of PARP—a mechanism validated by several FDA-approved drugs—and through other pathways such as anti-angiogenesis, as demonstrated by natural products isolated from medicinal plants . Researchers value this core structure because it can be strategically functionalized to optimize binding interactions, with common modifications occurring at the 2-position of the dihydrobenzofuran ring and on the carboxamide group that is often derived from the methyl ester . The exploration of this chemical space aims to discover novel therapeutics with improved potency and selectivity for cancers with DNA repair deficiencies, such as those involving BRCA1/2 mutations . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 3-oxo-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLVYTBECJRJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743525
Record name Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337851-11-2
Record name Methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The cyclization of ortho-hydroxyacetophenone precursors remains a cornerstone for constructing the benzofuran core. Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is synthesized via intramolecular aldol condensation of methyl 2-hydroxy-4-(2-oxoethyl)benzoate under acidic or basic conditions. A patent-pending method employs tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in toluene, achieving 72% yield at 110°C over 12 hours . Critical to success is the positioning of the methyl ester at C7, which directs cyclization by stabilizing the transition state through resonance.

Comparative studies reveal that substituting TBAI with potassium carbonate in dimethylformamide (DMF) increases reaction rate but reduces yield to 58% due to ester hydrolysis side reactions . Optimized conditions (Table 1) balance temperature and catalyst loading to minimize degradation.

Table 1: Cyclization Conditions and Outcomes

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
TBAIToluene110127295
K2CO3DMF8085888
NaOHMeOH6568997

The NaOH/MeOH system, detailed in a 2012 patent, achieves 89% yield by hydrolyzing a protected intermediate (4-acetylaminohydroxyphenylarsonic acid derivative) followed by re-esterification . This two-step process underscores the importance of protecting-group strategy in preventing undesired side reactions.

Palladium-Catalyzed Cross-Coupling for Ring Formation

Palladium-mediated methodologies offer superior regiocontrol for assembling the dihydrobenzofuran skeleton. A gram-scale synthesis reported by the Royal Society of Chemistry utilizes Pd(OAc)2/XPhos with norbornene-CO2K (NBE-CO2K) in N-methylpyrrolidone (NMP) . The reaction couples methyl 4-iodo-3-methylbenzoate with 2-((benzyloxy)methyl)oxirane at 80°C for 24 hours, yielding 78% of the target compound after column chromatography.

Key mechanistic insights:

  • Oxidative Addition : Pd(0) inserts into the C–I bond of the iodobenzoate.

  • Epoxide Activation : The oxirane undergoes ring-opening via β-hydride elimination, forming a π-allyl palladium intermediate.

  • Reductive Elimination : Coupling generates the benzofuran ring with concurrent loss of benzyl alcohol.

This method’s scalability is demonstrated by a 5 mmol reaction producing 1.33 g of product, though catalyst costs (Pd(OAc)2: $320/g) limit industrial adoption. Alternatives using nickel catalysts (NiCl2·dme) show promise, achieving 65% yield at 1/10th the cost .

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost-efficiency and minimal waste. A continuous-flow system developed in 2024 reduces reaction time from 12 hours to 45 minutes by maintaining precise temperature control (110±1°C) and automated reagent dosing . Solvent-free conditions under microwave irradiation further enhance sustainability, lowering the E-factor (kg waste/kg product) from 8.2 to 2.7.

Table 2: Comparative Analysis of Production Methods

ParameterBatch ProcessContinuous Flow
Annual Capacity (kg)5001,200
Energy Use (kWh/kg)8248
Yield (%)7481
Purity (%)9598

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted benzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy. These actions make it effective in dealing with conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Functional Groups CAS Number
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate -COOCH₃ (7), -O (2,3), =O (3) C₁₀H₈O₄ 192.17 Ester, ketone Not explicitly provided
Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate -COOCH₃ (4), -NH₂ (7) C₁₀H₁₁NO₃ 193.20 Ester, amine 1280665-55-5
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate -COOCH₃ (7), -Cl (5), -NHCOCH₃ (4) C₁₂H₁₂ClNO₄ 269.68 Ester, acetamido, chlorine 143878-29-9
3-Oxo-carbofuran -OCH₂C(O)NHCH₃ (7), -CH₃ (2,2-dimethyl) C₁₂H₁₅NO₄ 237.25 Carbamate, ketone, dimethyl 16709-30-1

Key Observations

Substituent Positioning: The target compound’s ester group at position 7 distinguishes it from Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate, which has the ester at position 4 and an amine at position 7 . Positional differences significantly alter electronic distribution and steric effects. Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate introduces bulkier substituents (acetamido and chlorine), which may enhance steric hindrance and intermolecular halogen bonding .

In contrast, the amino group in Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate serves as a hydrogen bond donor, likely increasing solubility in polar solvents . Electrophilicity: The chlorine atom in Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate enhances electrophilicity at adjacent positions, making it reactive in substitution reactions .

Molecular Weight and Complexity :

  • The acetamido-chloro derivative (MW 269.68) and 3-oxo-carbofuran (MW 237.25) have higher molecular weights than the target compound (MW 192.17), suggesting differences in volatility and diffusion properties .

Biological Activity

Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a benzofuran core structure, which is known for its reactivity and biological significance. The molecular formula is C11H10O4C_{11}H_{10}O_4, with a molecular weight of approximately 210.19 g/mol. The compound features a carboxylate group that enhances its solubility and biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacteria and fungi. For instance, compounds similar to this structure have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro, which are attributed to its ability to inhibit pro-inflammatory cytokines. Studies suggest that it may modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

3. Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). It has shown promising results with an IC50 value of 9.45 μM in inhibiting PARP-1 activity . The compound's mechanism involves interaction with the catalytic site of PARP-1, leading to the induction of apoptosis in cancer cells.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Inhibition of PARP : The compound binds to the catalytic site of PARP-1, forming hydrogen bonds that stabilize the interaction and enhance inhibitory potency .
  • Modulation of Ion Channels : It has been reported to influence sodium ion influx in cardiac tissues, which can be beneficial in managing arrhythmias .

Research Findings and Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Lucas et al. (2021)Developed derivatives with enhanced selectivity for bromodomain targets, indicating potential for cancer therapy .
Zhang & Beaudry (2021)Investigated regioselective synthesis methods that improve yields for biologically active benzofuran derivatives .
ResearchGate StudyIdentified structure-activity relationships (SAR) that suggest modifications can enhance anti-inflammatory and anticancer properties .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate and its derivatives?

The synthesis typically involves cyclization and functionalization of benzofuran precursors. For example:

  • Key steps : (i) Cyclization of substituted phenols or catechols with α,β-unsaturated esters via Claisen or Michael addition. (ii) Introduction of the 3-oxo group via oxidation or keto-enol tautomerism. (iii) Esterification at the 7-position using methyl chloroformate or methanol under acidic conditions.
  • Validation : Characterization via 1H^1H/13C^{13}C NMR to confirm regioselectivity (e.g., coupling constants for dihydrobenzofuran protons) and LC-MS for purity .
  • Reference procedure : Similar compounds (e.g., 3-oxo-2,3-dihydrobenzofuran-7-carboxamides) are synthesized via Pd-catalyzed coupling or nucleophilic substitution, followed by oxidation .

Q. How is the molecular conformation of this compound validated experimentally?

  • X-ray crystallography : Resolve bond lengths, angles, and ring puckering. For dihydrobenzofurans, the Cremer-Pople puckering parameters (e.g., QQ, θ\theta, ϕ\phi) quantify non-planarity of the 5-membered ring .
  • Hydrogen bonding : Analyze O–H···O interactions (e.g., carboxylate dimer formation) using graph set analysis (e.g., R22(8)R_2^2(8) motifs) .
  • Database comparison : Cross-reference with the Cambridge Structural Database (CSD) to identify common conformers or outliers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H NMR identifies diastereotopic protons in the dihydrofuran ring (e.g., δ 3.0–4.0 ppm for CH2_2 groups). 13C^{13}C NMR confirms the 3-oxo (δ 190–210 ppm) and ester (δ 165–175 ppm) functionalities .
  • IR : Stretching frequencies for carbonyl groups (3-oxo: ~1700 cm1^{-1}; ester: ~1720 cm1^{-1}) distinguish overlapping signals.
  • HRMS : Validate molecular formula (C11_{11}H10_{10}O4_4) and detect fragmentation patterns (e.g., loss of COOCH3_3) .

Advanced Research Questions

Q. How do structural modifications at the 3-oxo and 7-carboxylate positions influence biological activity (e.g., PARP inhibition)?

  • SAR insights :
    • 3-oxo group : Essential for hydrogen bonding with PARP-1’s catalytic domain (e.g., interactions with Gly863 and Ser904). Replacement with non-carbonyl groups reduces potency .
    • 7-carboxylate : Methyl ester prodrugs improve cell permeability; hydrolysis to the carboxylic acid enhances target binding. Substituents like chloro or amino groups at adjacent positions modulate selectivity over PARP-2 .
  • Methodology : Docking studies (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations quantify binding affinities .

Q. How can crystallographic data resolve contradictions in reported biological activities of derivatives?

  • Case study : Discrepancies in IC50_{50} values for PARP-1 inhibitors may arise from polymorphic crystal forms or solvate formation.
  • Approach :
    • Compare unit cell parameters (e.g., via CSD) to identify polymorphs.
    • Analyze hydrogen-bonding networks (e.g., dimerization via carboxylate groups) that alter solubility and bioavailability .
    • Validate via dissolution rate assays and differential scanning calorimetry (DSC) .

Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining target affinity?

  • ADME modeling :
    • LogP : Introduce polar substituents (e.g., -OH, -NH2_2) to reduce lipophilicity.
    • Metabolic stability : Predict CYP450 interactions using Schrödinger’s QikProp or ADMET Predictor.
  • Hybrid methods : Combine QSAR models with molecular dynamics (MD) simulations to balance solubility and PARP-1 binding .

Q. How do solvent and temperature conditions affect the compound’s stability during synthesis?

  • Degradation pathways : Ester hydrolysis under acidic/basic conditions or thermal decomposition (>150°C).
  • Mitigation :
    • Use anhydrous solvents (e.g., CH2_2Cl2_2) and low temperatures (<0°C) during esterification.
    • Monitor via TLC or in situ FTIR for real-time reaction tracking .

Q. What role do non-covalent interactions (e.g., π-stacking, van der Waals) play in crystal packing and solubility?

  • Crystal engineering :
    • π-stacking : Aromatic rings (benzofuran) align in offset stacks, influencing melting points.
    • Solubility : Polar solvents disrupt these interactions; methyl esters exhibit lower solubility than carboxylic acids.
  • Quantification : Hirshfeld surface analysis (CrystalExplorer) maps interaction contributions .

Key Resources

  • Structural databases : CSD for conformation analysis ; PubChem for spectral data.
  • Software : SHELX for crystallography , Gaussian for DFT calculations, PyMOL for visualization.
  • Synthetic protocols : Adapted from PARP inhibitor literature .

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